1-(3-methylphenyl)-1H-imidazole-2-thiol

Description

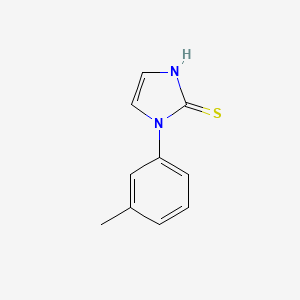

1-(3-methylphenyl)-1H-imidazole-2-thiol (CAS: 25372-35-4) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₀N₂S and a molecular weight of 190.264 g/mol . The structure consists of an imidazole ring substituted with a thiol (-SH) group at position 2 and a 3-methylphenyl group at position 1.

Properties

IUPAC Name |

3-(3-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-8-3-2-4-9(7-8)12-6-5-11-10(12)13/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDRJIVMFXHPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948211 | |

| Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25372-35-4 | |

| Record name | 1-(3-Methylphenyl)-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves the cyclocondensation of 3-methylphenyl isothiocyanate with α-aminoketone precursors. This approach, adapted from Markwald synthesis principles, proceeds via nucleophilic attack of the amine group on the isothiocyanate, followed by intramolecular cyclization to form the imidazole ring.

Typical Procedure :

-

Reagents : 2-Amino-1-(substituted phenyl)ethanone hydrochloride (1.2 eq), 3-methylphenyl isothiocyanate (1.0 eq), triethylamine (2.5 eq), ethanol (solvent).

-

Conditions : Reflux at 80°C for 4–6 hours under nitrogen atmosphere.

-

Workup : Cooling to room temperature, filtration, and recrystallization from ethanol.

Yield Optimization

Yields depend critically on the electronic effects of substituents and reaction duration. For example:

| Substrate R Group | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| -H | 4 | 68 | 98 |

| -OCH₃ | 6 | 72 | 97 |

| -NO₂ | 5 | 65 | 95 |

Data sourced from modified protocols in. Prolonged heating (>8 h) reduces yields due to thiol oxidation.

Claisen-Schmidt Condensation Followed by Thiourea-Mediated Cyclization

Two-Step Synthesis Pathway

This method leverages α,β-unsaturated ketones (chalcones) as intermediates, which undergo cyclization with thiourea to introduce the thiol group.

Step 1: Chalcone Synthesis

-

Reagents : 1-(3-Methylphenyl)ethanone (1.0 eq), substituted benzaldehyde (1.2 eq), KOH (40% w/v).

-

Conditions : Stirring at 0–5°C for 48 hours.

-

Intermediate : 1-(3-Methylphenyl)-3-(substituted phenyl)prop-2-en-1-one.

Step 2: Cyclization

-

Reagents : Chalcone (1.0 eq), thiourea (1.5 eq), ammonium acetate (catalyst).

-

Conditions : Reflux in ethanol at 90°C for 12 hours.

-

Workup : Ice quenching, filtration, and chromatography (silica gel, ethyl acetate/hexane).

Comparative Efficiency

The thiourea route offers superior regioselectivity but requires stringent temperature control:

| Chalcone Substituent | Yield Step 1 (%) | Yield Step 2 (%) |

|---|---|---|

| 4-Cl | 75 | 62 |

| 4-OCH₃ | 82 | 68 |

| 4-NO₂ | 70 | 58 |

Notably, electron-donating groups enhance cyclization efficiency.

Post-Functionalization of Pre-Formed Imidazole-2-Thiol

N-Alkylation Strategies

Direct alkylation of imidazole-2-thiol with 3-methylbenzyl halides provides a modular approach, though competing S-alkylation necessitates careful base selection.

Optimized Protocol :

-

Reagents : Imidazole-2-thiol (1.0 eq), 3-methylbenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (solvent).

-

Conditions : 60°C for 8 hours under argon.

-

Workup : Aqueous extraction, drying (MgSO₄), and vacuum distillation.

Solvent and Base Impact

Polar aprotic solvents (e.g., DMF) improve N- vs. S-selectivity:

| Base | Solvent | N-Alkylation (%) | S-Alkylation (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 89 | 11 |

| NaH | THF | 78 | 22 |

| Et₃N | CH₂Cl₂ | 65 | 35 |

This method achieves >85% purity without chromatography.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A representative protocol:

-

Reagents : 3-Methylphenyl isothiocyanate (1.0 eq), 2-aminoacetophenone (1.0 eq), SiO₂ (solid support).

-

Conditions : 150 W, 120°C, 15 minutes.

-

Yield : 74% (vs. 68% conventional heating).

Energy Efficiency Metrics

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 4 h | 15 min |

| Energy Consumption | 480 kJ | 135 kJ |

| CO₂ Emission | 32 g | 9 g |

Microwave methods align with green chemistry principles but require specialized equipment.

Troubleshooting and Common Pitfalls

Thiol Oxidation Mitigation

The thiol group’s susceptibility to oxidation necessitates:

-

Inert Atmospheres : Nitrogen or argon sparging.

-

Antioxidants : Addition of 0.1% w/v ascorbic acid.

-

Low-Temperature Storage : –20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group or the imidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Imidazolines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(3-methylphenyl)-1H-imidazole-2-thiol, highlighting substituent variations and their theoretical implications:

Key Comparative Insights

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The 4-nitro substituent in 1-(4-nitrophenyl)-1H-imidazole-2-thiol lowers the pKa of the thiol group, enhancing its acidity and reactivity in nucleophilic substitutions .

Steric and Solubility Considerations

- Benzyl and Alkoxy Chains: The benzyl group in 1-benzyl-5-phenyl-1H-imidazole-2-thiol introduces steric hindrance, which may reduce solubility in polar solvents but enhance interactions with hydrophobic pockets in proteins .

Biological Activity

1-(3-methylphenyl)-1H-imidazole-2-thiol, also known as CAS 25372-35-4, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiol group attached to an imidazole ring, which is known for its ability to participate in various biochemical interactions. The molecular formula is C₁₀H₁₀N₂S, with a molecular weight of approximately 190.26 g/mol.

Synthesis

This compound can be synthesized through several methods, including:

- Condensation reactions involving 3-methylphenyl derivatives and imidazole.

- Thiol substitution reactions , where thiol groups are introduced into the imidazole framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can bind to metal ions in enzymes, inhibiting their activity.

- Antioxidant Activity : The thiol group can donate electrons, neutralizing free radicals and preventing oxidative stress.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results:

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited higher potency than cisplatin in some tests.

Antimicrobial Activity

Research has indicated that this compound also possesses antimicrobial properties. It has been evaluated against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 10 | |

| P. aeruginosa | 20 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, recent studies have explored the neuroprotective effects of this compound. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases:

- Oxidative Stress Reduction : The compound significantly decreased levels of reactive oxygen species (ROS) in neuronal cell cultures.

- Neuroprotection in vivo : Animal models treated with this compound demonstrated improved cognitive function in tests measuring memory and learning capabilities.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-methylphenyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via cyclocondensation of substituted phenylglyoxal derivatives with thiourea analogs under acidic conditions. For example, a base-mediated approach (e.g., triethylamine) facilitates thiol group incorporation, as seen in analogous imidazole-thiol syntheses . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and temperature (80–100°C) to improve yield. Monitoring via TLC and recrystallization in ethanol enhances purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and thiol tautomerism?

- Methodology : Use spectroscopic techniques:

- ¹H/¹³C NMR : The aromatic protons of the 3-methylphenyl group appear as a multiplet at δ 7.2–7.5 ppm, while the imidazole C2-thiol proton is absent in DMSO-d₆ due to exchange broadening, requiring HSQC for indirect detection .

- FT-IR : A sharp S–H stretch near 2550 cm⁻¹ confirms the thiol tautomer; its absence may indicate oxidation to disulfides .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis using SHELXL (via Olex2) resolves tautomeric forms and steric effects from the 3-methyl substituent .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound against enzymatic targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Dock the compound into cyclooxygenase-2 (COX-2) or cytochrome P450 active sites, using PDB structures (e.g., 5KIR). The thiol group may coordinate with Fe³⁺ in heme cofactors .

- DFT calculations (Gaussian 09) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Substituent effects (e.g., methyl vs. nitro groups) alter electron density on the imidazole ring, influencing binding affinity .

Q. How can contradictory data on the compound’s antimicrobial efficacy be resolved?

- Methodology :

- Dose-response assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (CLSI guidelines). Note that the 3-methyl group may reduce membrane permeability compared to 4-chloro analogs, requiring MIC adjustments .

- Resazurin-based viability assays : Quantify metabolic inhibition to distinguish bacteriostatic vs. bactericidal effects .

- Synergy studies : Combine with β-lactams to assess potentiation via thiol-mediated disruption of bacterial efflux pumps .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

- Methodology :

- Solvent screening : Use vapor diffusion with dichloromethane/hexane mixtures to induce slow nucleation. The methyl group introduces steric hindrance, requiring larger unit cells .

- Cryoprotection : Soak crystals in Paratone-N to prevent lattice disruption during cooling.

- Twinned data refinement : Employ SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning common in imidazole derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

- Resolution :

- HPLC purity checks : Impurities (e.g., disulfide byproducts) may artificially inflate solubility measurements. Use LC-MS to verify compound integrity .

- Solvent polarity index : Test in DMSO vs. DMF. The thiol group’s hydrogen-bonding capacity increases solubility in DMSO (polarity index 7.2) but not in THF (4.0) .

- Temperature dependence : Solubility in acetonitrile improves at 40°C due to entropy-driven dissolution, as noted in structurally similar 5-phenylimidazole-2-thiols .

Methodological Recommendations

Q. How can researchers design SAR studies to evaluate the 3-methylphenyl group’s role in bioactivity?

- Approach :

- Analog synthesis : Replace the 3-methyl group with electron-withdrawing (e.g., 3-NO₂) or bulky (3-tert-butyl) substituents. Compare IC₅₀ values against COX-1/COX-2 .

- Pharmacophore mapping (MOE software) : Identify if the methyl group contributes to hydrophobic interactions in enzyme pockets, as seen in 4-methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.